molecular formula C13H11N5O3 B12562291 1-Ethyl-4-hydroxy-3-(2H-tetrazole-5-carbonyl)quinolin-2(1H)-one CAS No. 219479-18-2

1-Ethyl-4-hydroxy-3-(2H-tetrazole-5-carbonyl)quinolin-2(1H)-one

Katalognummer: B12562291
CAS-Nummer: 219479-18-2
Molekulargewicht: 285.26 g/mol
InChI-Schlüssel: OSJDGTBABDLNIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-4-hydroxy-3-(2H-tetrazole-5-carbonyl)quinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-hydroxy-3-(2H-tetrazole-5-carbonyl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Tetrazole Group: The tetrazole group can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethyl-4-hydroxy-3-(2H-tetrazole-5-carbonyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield a ketone derivative, while reduction would yield an alcohol derivative.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Ethyl-4-hydroxy-3-(2H-tetrazole-5-carbonyl)quinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole group could play a role in binding to metal ions or other biomolecules, while the quinoline core could interact with aromatic residues in proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.

    Tetrazole Derivatives: Compounds such as losartan, which is used as an antihypertensive agent.

Uniqueness

1-Ethyl-4-hydroxy-3-(2H-tetrazole-5-carbonyl)quinolin-2(1H)-one is unique due to the combination of the quinoline core and the tetrazole group, which could confer unique biological activities and chemical properties.

Eigenschaften

CAS-Nummer

219479-18-2

Molekularformel

C13H11N5O3

Molekulargewicht

285.26 g/mol

IUPAC-Name

1-ethyl-4-hydroxy-3-(2H-tetrazole-5-carbonyl)quinolin-2-one

InChI

InChI=1S/C13H11N5O3/c1-2-18-8-6-4-3-5-7(8)10(19)9(13(18)21)11(20)12-14-16-17-15-12/h3-6,19H,2H2,1H3,(H,14,15,16,17)

InChI-Schlüssel

OSJDGTBABDLNIN-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)C3=NNN=N3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.